(-)-Cyclazocine-d3 is a deuterated derivative of cyclazocine, an opioid analgesic compound known for its unique pharmacological properties. Cyclazocine is classified as a mixed agonist-antagonist, primarily interacting with opioid receptors in the central nervous system. The deuterated form, (-)-Cyclazocine-d3, is utilized in research to study the pharmacokinetics and dynamics of cyclazocine without the confounding effects of non-deuterated isotopes.
Cyclazocine was first synthesized in the 1960s and has been classified as a benzomorphan derivative. It exhibits both agonistic and antagonistic activities at different opioid receptors, particularly the mu and kappa receptors. The deuterated version, (-)-Cyclazocine-d3, is synthesized for specific research applications, especially in studies involving drug metabolism and receptor binding assays.
The synthesis of (-)-Cyclazocine-d3 typically involves the incorporation of deuterium into the cyclazocine structure. Various methods can be employed for this purpose:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) and purification methods (e.g., chromatography) are critical for achieving high yields and purity of (-)-Cyclazocine-d3.
The molecular formula of (-)-Cyclazocine-d3 is C_{19}H_{23}D_{3}N_{2}O. The structure features a multi-ring system characteristic of benzomorphans. Key structural data include:
The three deuterium atoms replace hydrogen atoms in specific positions within the molecule, which can be confirmed through techniques such as nuclear magnetic resonance spectroscopy.
(-)-Cyclazocine-d3 participates in various chemical reactions typical for opioid compounds:
These reactions help in understanding the pharmacological profile and potential therapeutic applications of (-)-Cyclazocine-d3.
The mechanism of action for (-)-Cyclazocine-d3 primarily involves its interaction with opioid receptors:
Pharmacological studies indicate that the deuterated form retains similar binding characteristics to its non-deuterated version while providing distinct advantages in metabolic tracking due to its isotopic labeling.
Relevant data includes melting point ranges and spectral data (e.g., infrared spectroscopy) that confirm structural integrity post-synthesis.
(-)-Cyclazocine-d3 serves several important roles in scientific research:
(-)-Cyclazocine-d3 is a deuterated analog of the classical benzomorphan opioid receptor modulator (-)-cyclazocine. Its molecular structure (C₁₈H₂₂D₃NO) features a strategic replacement of three hydrogen atoms with deuterium at the N-cyclopropylmethyl group. This modification preserves the core benzazocine scaffold—characterized by a rigid 6,7-benzomorphan skeleton with a phenolic hydroxyl group at C-8 and methyl groups at C-5 and C-9 [5] [8]. The molecular weight increases from 271.40 g/mol (protio form) to 274.43 g/mol, reflecting the isotopic substitution [8].
Table 1: Molecular Properties of (-)-Cyclazocine-d3
Property | Value |
---|---|
Chemical Formula | C₁₈H₂₂D₃NO |
Molecular Weight | 274.43 g/mol |
Deuteration Sites | N-Cyclopropylmethyl group |
Key Pharmacophores | Phenolic OH, Tertiary amine |
Receptor binding studies reveal that deuteration minimally alters affinity for opioid receptors. (-)-Cyclazocine-d3 retains nanomolar affinity for κ-opioid receptors (KOR), with Kᵢ values of 0.35 nM, comparable to its protio counterpart [4] [8]. This preservation of activity underscores the role of deuterium as a bioisostere that avoids steric perturbation while introducing kinetic isotope effects (KIEs) [6].
Table 2: Opioid Receptor Affinity Profile
Compound | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) |
---|---|---|---|
(-)-Cyclazocine | 0.28–0.35 | 0.17–0.25 | 0.24–2.60 |
(-)-Cyclazocine-d₃ | 0.30–0.40* | 0.20–0.30* | 0.25–2.80* |
*Estimated based on structural analogy; direct assays show negligible difference [4] [8]_
The pharmacological activity of (-)-cyclazocine is intrinsically linked to its (-)-enantiomeric form, which exhibits a 1R,5R,9R absolute configuration. This stereochemistry optimizes interactions with opioid receptor subpockets, particularly KOR’s hydrophobic binding cleft [5] [8]. Deuterium substitution at the N-cyclopropylmethyl group induces two primary isotope effects:
Metabolic studies demonstrate reduced clearance of (-)-cyclazocine-d3 in human liver microsomes. CYP3A4-mediated N-dealkylation—a major metabolic pathway—shows a deuterium isotope effect (kH/kD) of 2.0–4.0, confirming slowed metabolism at deuterated sites [6]. Crucially, deuterium minimizes "metabolic switching" (redirected oxidation to non-deuterated positions), preserving the parent compound’s exposure [6].
(-)-Cyclazocine emerged in the 1960s as a pivotal tool for dissecting opioid receptor heterogeneity. Early studies contrasted its effects with morphine:
Deuterated analogs like (-)-cyclazocine-d3 represent a modern evolution aimed at optimizing pharmacokinetics. By leveraging deuterium’s ability to attenuate first-pass metabolism, researchers enhance bioavailability without altering receptor engagement—a strategy validated in drugs like deutetrabenazine [6]. This compound enables precise interrogation of KOR’s role in pain, addiction, and mood disorders while minimizing confounding variables from rapid clearance [4] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7